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CAS No.: 503543-44-0

Cat. No.: B3269152

Get Quote

Introduction: The Enduring Significance of the
Ribofuranose Scaffold in Therapeutics
The five-membered ribofuranose ring is a cornerstone of life's fundamental processes, forming

the backbone of RNA and serving as a critical component of essential molecules like

adenosine triphosphate (ATP). Its inherent chirality and dense stereochemical information have

made it a privileged scaffold in the design of therapeutic agents. However, natural nucleosides

often suffer from poor metabolic stability and limited efficacy. This has driven decades of

research into the chemical modification of the ribofuranose moiety, a field that has yielded

some of the most impactful antiviral and anticancer drugs to date.[1][2][3] This in-depth

technical guide provides a comprehensive overview of the synthesis, structure-activity

relationships, and therapeutic applications of modified ribofuranose compounds, intended for

researchers, scientists, and professionals in drug development.

Strategic Modifications of the Ribofuranose Ring: A
Positional Analysis
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The strategic placement of chemical modifications on the ribofuranose ring can profoundly

influence a nucleoside analogue's biological activity, metabolic stability, and target specificity.

This section will explore the most significant modifications at each position of the furanose ring.

The 2'-Position: A Hub for Modulating Conformation and
Nuclease Resistance
Modifications at the 2'-position of the ribofuranose ring are among the most extensively studied,

primarily due to their profound impact on the sugar pucker conformation and, consequently, the

overall structure and stability of nucleic acids. The 2'-hydroxyl group of RNA is a key

determinant of its A-form helical structure and its susceptibility to enzymatic degradation.

2'-Fluoro Modifications: The introduction of a fluorine atom at the 2'-position is a classic and

highly effective modification. The high electronegativity of fluorine stabilizes the C3'-endo

(North) sugar pucker, characteristic of an A-form helix, which can enhance binding affinity to

target RNA.[4] Furthermore, the 2'-fluoro group imparts significant resistance to nuclease

degradation, thereby increasing the in vivo half-life of oligonucleotide therapeutics.[5][6]

2'-O-Methyl and Other 2'-O-Alkyl Modifications: The 2'-O-methyl (2'-OMe) modification is

another widely employed strategy to enhance nuclease resistance and binding affinity. Like the

2'-fluoro group, the 2'-OMe modification favors the C3'-endo conformation. This modification is

a common feature in antisense oligonucleotides and siRNAs, where it improves their

pharmacokinetic properties without compromising their target-binding specificity. Other 2'-O-

alkyl modifications, such as 2'-O-methoxyethyl (MOE), have also been developed to further

enhance these properties.

Locked Nucleic Acids (LNAs): Bridging the Gap for Unprecedented Affinity: Locked Nucleic

Acids (LNAs) represent a significant advancement in ribofuranose modification. In LNAs, a

methylene bridge connects the 2'-oxygen to the 4'-carbon, locking the ribofuranose ring in a

rigid C3'-endo conformation.[7] This pre-organization of the sugar moiety dramatically

increases the binding affinity of LNA-containing oligonucleotides for their complementary RNA

or DNA targets.[7] The conformational rigidity of LNAs also confers exceptional nuclease

resistance.

The 3'-Position: The Gateway to Chain Termination
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The 3'-hydroxyl group is essential for the formation of the phosphodiester bond during nucleic

acid polymerization. Modifications at this position are a cornerstone of antiviral therapy, as they

can act as chain terminators, halting the replication of viral genomes.

3'-Azido Modifications: The quintessential example of a 3'-modified nucleoside is 3'-azido-3'-

deoxythymidine (AZT), also known as zidovudine.[8][9][10][11][12] The replacement of the 3'-

hydroxyl group with an azido group prevents the formation of the 3'-5' phosphodiester linkage,

leading to chain termination of the growing viral DNA strand by reverse transcriptase.[8][9][10]

[11][12]

Other 3'-Modifications: A variety of other modifications at the 3'-position, including the

introduction of other substituents or the removal of the hydroxyl group (dideoxy nucleosides),

have been explored to achieve chain termination. The structure-activity relationship studies

have shown that the nature of the 3'-substituent can significantly impact the efficiency of

incorporation by viral polymerases and the potential for the development of drug resistance.[13]

The 4'-Position: Fine-Tuning Sugar Pucker and
Biological Activity
Modifications at the 4'-position can also influence the sugar pucker and introduce novel

biological activities.

4'-Thionucleosides: The replacement of the ring oxygen with a sulfur atom to create 4'-

thionucleosides has been shown to impart significant antiviral and anticancer properties. This

modification alters the geometry and electronic properties of the furanose ring, which can affect

its interaction with target enzymes.

Carbocyclic Nucleosides: Replacing the Ring Oxygen with Carbon: Carbocyclic nucleosides,

where the furanose ring oxygen is replaced by a methylene group, are another important class

of modified ribofuranose compounds.[1][11][12][14][15][16] This modification renders the

nucleoside analogue resistant to enzymatic cleavage of the glycosidic bond, thereby increasing

its metabolic stability.[12]

The 5'-Position: A Handle for Prodrug Strategies and
Beyond
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The 5'-hydroxyl group is the primary site of phosphorylation to form the active triphosphate

species. Modifications at this position are often employed in prodrug strategies to enhance cell

permeability and oral bioavailability.

5'-Phosphoramidates: The ProTide (prodrug of a nucleotide) approach involves masking the

phosphate group with a phosphoramidate moiety. This strategy has been successfully applied

to deliver nucleoside monophosphates into cells, bypassing the often inefficient initial

phosphorylation step. Sofosbuvir is a prime example of a successful ProTide drug.

Other 5'-Modifications: Direct modifications to the 5'-hydroxyl group or the carbon backbone at

the 5'-position have also been explored to modulate the biological activity and pharmacokinetic

properties of nucleoside analogues.

Synthetic Strategies for Modified Ribofuranose
Compounds
The synthesis of modified ribofuranose nucleosides is a complex and challenging area of

organic chemistry. Both chemical and enzymatic approaches are employed, each with its own

advantages and limitations.

Chemical Synthesis: A Versatile Toolkit for Novel
Analogues
Chemical synthesis offers the flexibility to introduce a wide array of modifications at any

position of the ribofuranose ring. Common strategies involve the use of protected sugar

intermediates that are subsequently coupled with a nucleobase.

Glycosylation Reactions: The formation of the N-glycosidic bond between the modified sugar

and the nucleobase is a critical step in nucleoside synthesis. The Vorbrüggen glycosylation,

which utilizes silylated nucleobases and a Lewis acid catalyst, is one of the most widely used

methods.[17]

Solid-Phase Synthesis of Modified Oligonucleotides: For the synthesis of modified

oligonucleotides, solid-phase phosphoramidite chemistry is the method of choice.[5][18][19][20]

[21] This automated process allows for the sequential addition of natural or modified
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phosphoramidite building blocks to a growing oligonucleotide chain attached to a solid support.

[18]

Enzymatic Synthesis: Harnessing Nature's Catalysts
Enzymatic synthesis offers a green and often highly stereoselective alternative to chemical

methods. Nucleoside phosphorylases and kinases are commonly used to synthesize modified

nucleosides and their phosphorylated derivatives.[8][22][23][24][25]

Biophysical Characterization: Unveiling the
Structural and Thermodynamic Consequences of
Modification
Understanding the impact of modifications on the structure, dynamics, and thermodynamics of

nucleosides and oligonucleotides is crucial for rational drug design. A variety of biophysical

techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and

conformational dynamics of modified ribofuranose compounds in solution.[4][16][20][26] 1H

and 13C NMR can provide detailed information about the sugar pucker conformation,

glycosidic bond torsion angle, and internucleotide distances.[7][19][20][27][28][29][30]

X-ray Crystallography
X-ray crystallography provides high-resolution structural information of modified nucleosides

and oligonucleotides in the solid state. This technique can reveal precise bond lengths, bond

angles, and the overall three-dimensional architecture, offering invaluable insights into how

modifications alter molecular structure.

Thermodynamic Analysis
Techniques such as UV-melting studies and isothermal titration calorimetry (ITC) are used to

determine the thermodynamic parameters of nucleic acid duplex formation.[31][32][33] These

studies can quantify the impact of ribose modifications on the stability and binding affinity of

oligonucleotides, providing crucial data for structure-activity relationship analysis.[31][32][33]
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Therapeutic Applications of Modified Ribofuranose
Compounds
Modified ribofuranose nucleosides have revolutionized the treatment of viral infections and

cancer.

Antiviral Agents
Many of the most effective antiviral drugs are modified ribofuranose nucleosides that act as

chain terminators of viral DNA or RNA synthesis.

Zidovudine (AZT): A 3'-azido-modified thymidine analogue used in the treatment of HIV

infection.[8][9][10][11][12]

Sofosbuvir: A 2'-fluoro-2'-C-methyl-modified uridine nucleotide analogue used to treat

Hepatitis C.

Remdesivir: A 1'-cyano-4-aza-7,9-dideazaadenosine C-nucleoside analogue with broad-

spectrum antiviral activity, including against SARS-CoV-2.[34]

Anticancer Agents
Modified ribofuranose nucleosides can also exhibit potent anticancer activity by interfering with

DNA replication and repair in rapidly dividing cancer cells.

Gemcitabine: A 2',2'-difluoro-deoxycytidine analogue used in the treatment of various

cancers, including pancreatic, lung, and breast cancer.[14][23][25][35][36] Its mechanism of

action involves the inhibition of DNA synthesis and the induction of apoptosis.[14][23][25][35]

[36]

Cytarabine: An arabinofuranosyl cytosine analogue used in the treatment of acute myeloid

leukemia.

Experimental Protocols
Protocol 1: Synthesis of a 2'-Fluoro-Modified Nucleoside
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This protocol outlines a general procedure for the synthesis of a 2'-fluoro-arabinofuranosyl

nucleoside, a common scaffold in antiviral drug discovery.[4]

Step-by-Step Methodology:

Preparation of the Glycosyl Donor: Start with a suitably protected ribofuranose derivative. A

common starting material is 1,3,5-tri-O-benzoyl-α-D-ribofuranose.

Fluorination: Treat the protected ribose with a fluorinating agent such as diethylaminosulfur

trifluoride (DAST) to introduce the fluorine atom at the 2'-position with inversion of

stereochemistry, yielding the 2'-fluoro-arabinofuranosyl derivative.

Glycosylation: Couple the 2'-fluoro-arabinofuranosyl donor with a silylated nucleobase (e.g.,

silylated thymine) in the presence of a Lewis acid catalyst like trimethylsilyl

trifluoromethanesulfonate (TMSOTf).

Deprotection: Remove the protecting groups (e.g., benzoyl groups) using a base such as

sodium methoxide in methanol to yield the final 2'-fluoro-modified nucleoside.

Protocol 2: Solid-Phase Synthesis of a 2'-Fluoro-
Modified Oligonucleotide[5]
This protocol describes the incorporation of a 2'-fluoro-modified phosphoramidite into an

oligonucleotide using an automated DNA/RNA synthesizer.[5]

Step-by-Step Methodology:

Support Preparation: Begin with a controlled pore glass (CPG) solid support functionalized

with the desired 3'-terminal nucleoside.

DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-

bound nucleoside using a solution of trichloroacetic acid in dichloromethane.

Coupling: Activate the 2'-fluoro phosphoramidite monomer with an activator (e.g., 5-

(ethylthio)-1H-tetrazole) and couple it to the free 5'-hydroxyl group of the growing

oligonucleotide chain.
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Capping: Acetylate any unreacted 5'-hydroxyl groups with a mixture of acetic anhydride and

N-methylimidazole to prevent the formation of deletion sequences.

Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate

triester using an iodine solution.

Iteration: Repeat steps 2-5 for each subsequent monomer addition until the desired

sequence is assembled.

Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove

the base and phosphate protecting groups using concentrated ammonium hydroxide or a

mixture of ammonium hydroxide and methylamine.

Purification: Purify the full-length oligonucleotide using reverse-phase high-performance

liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Visualizations
Diagram 1: Key Positions for Ribofuranose Modification
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Caption: Key modification sites on the ribofuranose ring.

Diagram 2: Mechanism of Action of Zidovudine (AZT)
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Caption: Zidovudine's mechanism of action via chain termination.
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Diagram 3: Solid-Phase Oligonucleotide Synthesis Cycle
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Caption: The iterative cycle of solid-phase oligonucleotide synthesis.

Conclusion and Future Perspectives
The field of modified ribofuranose compounds continues to be a vibrant and highly productive

area of research in medicinal chemistry. The clinical success of numerous nucleoside

analogues has validated the strategy of modifying this fundamental biological scaffold to
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achieve therapeutic benefit. Future research will likely focus on the development of novel

modifications that can overcome drug resistance, improve safety profiles, and target new

disease areas. The combination of innovative synthetic chemistry, advanced biophysical

characterization, and a deeper understanding of the underlying biology will undoubtedly lead to

the discovery of the next generation of life-saving medicines based on the versatile

ribofuranose framework.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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